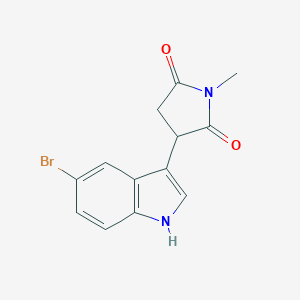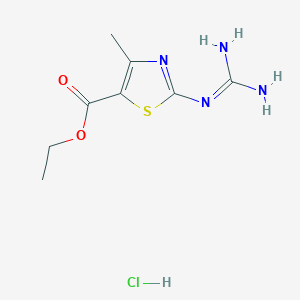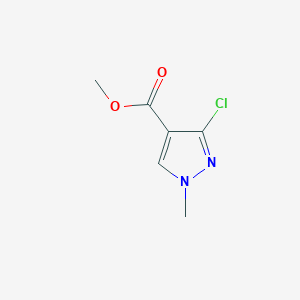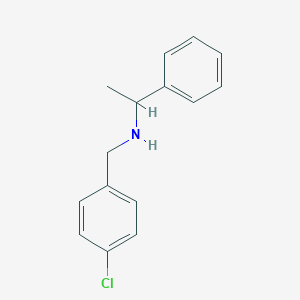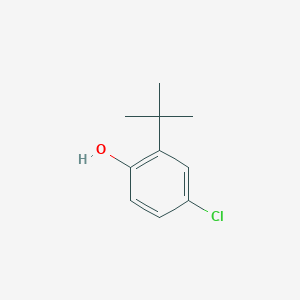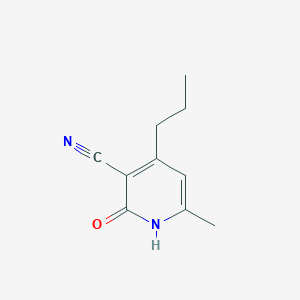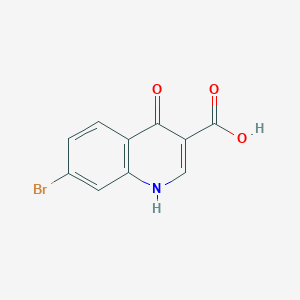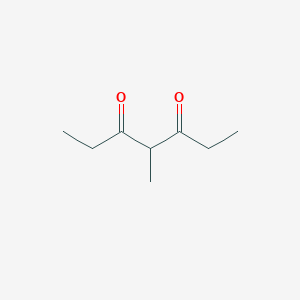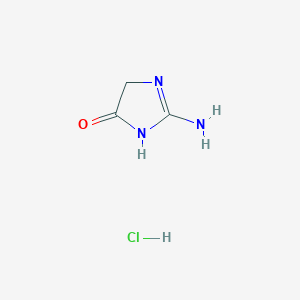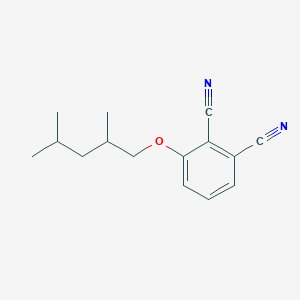
3-((2,4-Dimethylpentyl)oxy)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4-Dimethylpentyl)oxy)phthalonitrile is an organic compound with the molecular formula C15H18N2O . It has an average mass of 242.316 Da and a monoisotopic mass of 242.141907 Da . This compound is usually colorless or light yellow solid .
Molecular Structure Analysis
The molecular structure of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile consists of a phthalonitrile group attached to a 2,4-dimethylpentyl group via an oxygen atom . The structure includes freely rotating bonds and no hydrogen bond donors, but it does have three hydrogen bond acceptors .Physical And Chemical Properties Analysis
3-((2,4-Dimethylpentyl)oxy)phthalonitrile has a density of 1.0±0.1 g/cm³, a boiling point of 392.1±32.0 °C at 760 mmHg, and a flash point of 152.7±18.0 °C . It has a molar refractivity of 70.0±0.4 cm³, a polar surface area of 57 Ų, and a molar volume of 232.5±5.0 cm³ . The compound has a logP of 3.80 and a logD (pH 5.5 and 7.4) of 3.25 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Phthalocyanines
Phthalocyanines derived from "3-((2,4-Dimethylpentyl)oxy)phthalonitrile" have been synthesized and characterized for various applications. For instance, the synthesis of metal-free and metal phthalocyanines utilizing derivatives of this compound demonstrates their potential as materials for photodynamic therapy, optical devices, and in catalysis. These phthalocyanines are characterized by their excellent thermal stability, solubility in common organic solvents, and ability to form inclusion complexes, which are essential properties for their application in diverse fields (Liu et al., 2002), (Demirbaş et al., 2016).
Photodynamic Therapy (PDT)
The photophysical and photochemical properties of phthalocyanines synthesized from "3-((2,4-Dimethylpentyl)oxy)phthalonitrile" derivatives are extensively studied for their application in photodynamic therapy. These studies include the investigation of singlet oxygen generation, photodegradation, and fluorescence properties. The findings suggest that certain phthalocyanines have the potential to act as effective Type II photosensitizers for cancer treatment, highlighting their importance in the development of novel PDT agents (Öztürk et al., 2012), (Güzel et al., 2017).
Photophysical and Photochemical Studies
Research on phthalocyanines derived from "3-((2,4-Dimethylpentyl)oxy)phthalonitrile" also focuses on their photophysical and photochemical properties. These studies are essential for understanding the behavior of phthalocyanines in different environments, which is crucial for their application in optical devices, sensors, and as photosensitizers in photodynamic therapy. The aggregation behavior, fluorescence quantum yields, and singlet oxygen generation are some of the properties investigated to determine their suitability for various applications (Bayrak et al., 2012), (Çolak et al., 2016).
Propiedades
IUPAC Name |
3-(2,4-dimethylpentoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(2)7-12(3)10-18-15-6-4-5-13(8-16)14(15)9-17/h4-6,11-12H,7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXXQNGCGNUKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)COC1=CC=CC(=C1C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595561 |
Source


|
| Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dimethylpentyl)oxy)phthalonitrile | |
CAS RN |
176110-82-0 |
Source


|
| Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

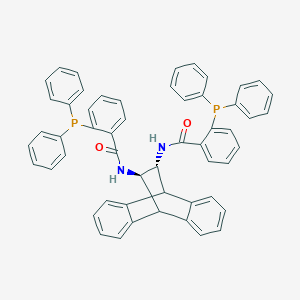
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
